3-((Trifluoromethyl)thio)picolinaldehyde
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Overview
Description
3-((Trifluoromethyl)thio)picolinaldehyde is a chemical compound with the molecular formula C7H4F3NOS It is a derivative of picolinaldehyde, where a trifluoromethylthio group is attached to the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium(II)-catalyzed reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth(III) chloride . The presence of bismuth(III) chloride is crucial as it activates the trifluoromethanesulfanylamide during the reaction.
Industrial Production Methods
While specific industrial production methods for 3-((Trifluoromethyl)thio)picolinaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)thio)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 3-((Trifluoromethyl)thio)picolinic acid.
Reduction: 3-((Trifluoromethyl)thio)picolinyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
3-((Trifluoromethyl)thio)picolinaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)picolinaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to the modulation of enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Picolinaldehyde: The parent compound without the trifluoromethylthio group.
Nicotinaldehyde: Similar structure but with the aldehyde group at the third position of the pyridine ring.
Isonicotinaldehyde: Similar structure but with the aldehyde group at the fourth position of the pyridine ring.
Uniqueness
3-((Trifluoromethyl)thio)picolinaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential for unique interactions with biological targets. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H4F3NOS |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H4F3NOS/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-4H |
InChI Key |
AXYUABVGXUAZLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)SC(F)(F)F |
Origin of Product |
United States |
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